

bromosporine chemical probe epigenetic research

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Compound Focus: Bromosporine

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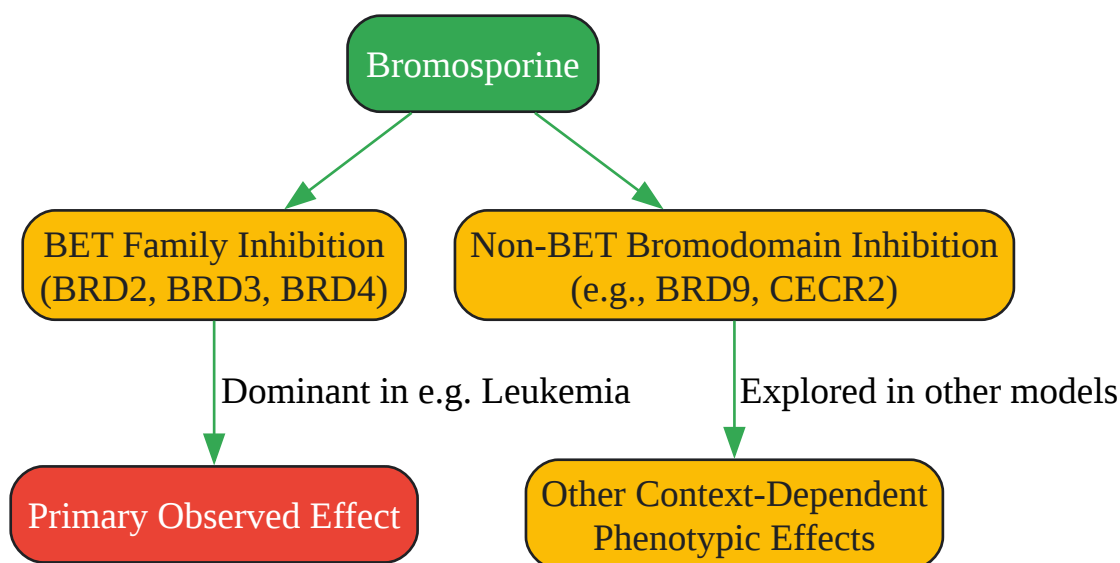
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Mechanism of Action and Binding Profile

Bromodomains are epigenetic "reader" modules that recognize acetylated lysine residues on histones and other proteins [1]. **Bromosporine** acts as a potent, promiscuous inhibitor by targeting the conserved acetyl-lysine binding pocket found across many bromodomains [2]. The table below summarizes its binding affinity for a selection of its targets.

Target	Affinity (KD or IC ₅₀)	Source / Assay
CECR2	17 nM (IC ₅₀) [3] / 43 nM (KD) [2]	BPS Bioscience / ITC
BRD4(1)	41.8 nM (KD) [2]	Isothermal Titration Calorimetry (ITC)
BRD9	41.7 nM (KD) [2] / 122 nM (IC ₅₀) [3]	ITC / BPS Bioscience
BRD2(1)	97.1 nM (KD) [2] / 410 nM (IC ₅₀) [3]	ITC / BPS Bioscience
PCAF	4.7 μM (KD) [2] / 2.1 μM (IC ₅₀) [4]	ITC / Not Specified

The following diagram illustrates the mechanism by which **bromosporine's** broad targeting leads to specific phenotypic outcomes in research models.



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Key Experimental Applications and Protocols

Bromosporine is used to identify bromodomain-dependent processes and to validate findings obtained with selective inhibitors.

Transcriptional Profiling in Leukemia

- **Objective:** To determine if non-BET bromodomains are master regulators of primary transcription response [2].
- **Cell Lines:** Leukemic cell lines known to be sensitive to BET inhibition.
- **Procedure:**
 - Treat cells with **Bromosporine** (e.g., 1 μ M) or a selective BET inhibitor like JQ1 for a short duration (e.g., 6-12 hours).
 - Perform genome-wide transcriptional analysis using microarrays or RNA-seq.
 - Compare gene expression signatures.
- **Key Findings:** The transcriptional changes induced by **Bromosporine** largely overlapped with the BET inhibitor signature, indicating that BET proteins, not other bromodomains, are the dominant regulators of primary transcription response in this context [2].

Assessing Synergistic Anti-Cancer Effects

- **Objective:** To investigate if broad bromodomain inhibition synergizes with standard chemotherapeutics [4].
- **Cell Lines:** Colorectal cancer (CRC) or other solid tumor cell lines.
- **Procedure:**
 - Treat cells with a range of **Bromosporine** concentrations alone and in combination with a chemotherapeutic agent like 5-Fluorouracil (5-FU).
 - Use cell viability assays to calculate synergy.
 - Analyze cell cycle by flow cytometry.
- **Key Findings:** **Bromosporine** synergistically inhibits CRC cell growth with 5-FU and increases the proportion of cells arrested in the G1 phase of the cell cycle [4].

Latent HIV-1 Reactivation

- **Objective:** To reactivate latent HIV-1 virus as a "shock and kill" strategy to eliminate residual reservoirs [4] [5].
- **Cellular Models:** Latent HIV-1 J-Lat cell lines or primary CD4+ T cells from infected patients.
- **Procedure:**
 - Treat latent cell models with **Bromosporine** (e.g., 2.5 μM).
 - Measure HIV-1 replication or reporter gene activation.
 - Combine with antiretroviral therapy to assess viral clearance.
- **Key Findings:** **Bromosporine** reactivates HIV-1 replication in latent models without marked toxicity in primary CD4+ T cells, suggesting its potential use in combination therapies [4] [5].

Practical Usage Guidance

- **Formulation:** Prepare a 10-100 mM stock solution in DMSO [5]. For *in vivo* studies, formulations can include 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O [3].
- **Cellular Treatment:** Effective concentrations typically range from **0.1 μM to 10 μM** , depending on the application and cell type [2] [4].
- **Storage:** Store lyophilized powder at **-20°C**, desiccated. Once in DMSO solution, store at -20°C and use within 3 months, avoiding multiple freeze-thaw cycles [5].

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